![molecular formula C16H15Cl2N3O4S B2839030 2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide CAS No. 446055-51-2](/img/structure/B2839030.png)

2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

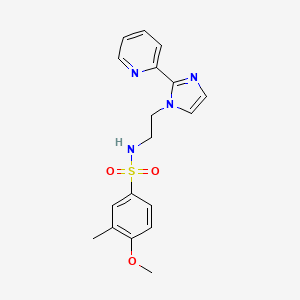

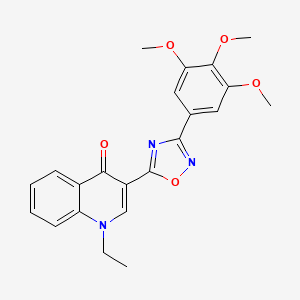

“2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide” is a complex organic compound. It’s a type of benzamide, which are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamides typically involve the reaction between carboxylic acids and amines at high temperature . The specific reactions for “this compound” would depend on the specific synthesis method used.Scientific Research Applications

Chemical Synthesis and Molecular Design

A study by Back and Nakajima (2000) outlines a new synthetic route involving the use of acetylenic sulfones and chloroamines, which could potentially be applied to the synthesis of complex molecules including 2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide. This method allows for the creation of piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are significant in the development of pharmaceuticals and agrochemicals (Back & Nakajima, 2000).

Membrane Technology in Organic Solvents

Research by Reddy et al. (1996) explores the use of reverse osmosis membranes for the concentration and separation of amino acid derivatives in organic solvents, which could be relevant for purifying compounds like this compound. This study highlights the potential of membrane technology in the pharmaceutical industry for the purification and concentration of drug intermediates (Reddy et al., 1996).

Electrophysiological Studies

Morgan et al. (1990) describe the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which share a structural similarity with this compound. These compounds exhibit class III antiarrhythmic activity, indicating potential applications in cardiovascular research and drug development (Morgan et al., 1990).

Prodrug Development

Larsen et al. (1988) investigate N-acyl derivatives of N-methylsulfonamides as potential prodrug forms, aiming to improve the solubility and bioavailability of drugs. This research could inform strategies for enhancing the pharmacokinetic properties of compounds like this compound, making them more effective as therapeutic agents (Larsen et al., 1988).

Future Directions

The future directions for “2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide” and similar compounds likely involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by benzamides . Additionally, the development of more efficient and environmentally friendly synthesis methods is a key area of research .

Properties

IUPAC Name |

2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O4S/c1-26(24,25)21(13-8-4-6-11(17)15(13)18)9-14(22)20-12-7-3-2-5-10(12)16(19)23/h2-8H,9H2,1H3,(H2,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAURZEZBIQYRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)

![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)